molecular formula C21H28ClN3O3S B2693794 Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215605-83-6

Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2693794
CAS No.: 1215605-83-6
M. Wt: 437.98
InChI Key: BMUHFYIWOGWNBQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C21H28ClN3O3S and its molecular weight is 437.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research in the field of organic chemistry has led to the synthesis of novel heterocyclic compounds through reactions involving similar complex molecules. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with various dinucleophiles has been explored to afford esters of 4-substituted 2-amino-, 2-methyl- or 2-phenyl-5-pyrimidinecarboxylic acids in high yields. These esters undergo further transformations to yield compounds with potential pharmacological activities (Schenone, Sansebastiano, & Mosti, 1990).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of compounds derived from similar chemical structures have shown promising antimicrobial and antitumor activities. For example, cyanoacylation of related tetrahydrobenzothiophene-carboxylate ethyl ester led to the synthesis of compounds exhibiting significant antimicrobial properties. Some of these synthesized compounds also demonstrated promising antitumor activities, highlighting their potential in the development of new therapeutic agents (Bialy & Gouda, 2011).

Catalysis and Reaction Mechanisms

Studies have also delved into the use of related compounds in catalysis, providing insights into reaction mechanisms that could enhance the efficiency of synthetic processes. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for acylation reactions, offering a deeper understanding of the reaction mechanisms involved. This knowledge is crucial for the development of more sustainable and efficient synthetic routes in organic chemistry (Liu, Ma, Liu, & Wang, 2014).

Development of Cardiotonic Agents

The synthesis and pharmacological evaluation of pyrimidine derivatives related to the chemical structure have been investigated, with some compounds exhibiting cardiotonic activities. These studies not only contribute to the understanding of the structure-activity relationship but also pave the way for the development of novel cardiotonic agents, which could have significant implications for cardiovascular disease treatment (Dorigo et al., 1996).

Properties

IUPAC Name

ethyl 2-[[4-(dimethylamino)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S.ClH/c1-5-24-12-11-16-17(13-24)28-20(18(16)21(26)27-6-2)22-19(25)14-7-9-15(10-8-14)23(3)4;/h7-10H,5-6,11-13H2,1-4H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUHFYIWOGWNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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